An In-depth Technical Guide to the Synthesis of 10-Methyltetradecanoyl-CoA
An In-depth Technical Guide to the Synthesis of 10-Methyltetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis pathway for 10-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA. It details the enzymatic reactions, key enzymes, and their mechanisms of action. This document also includes a compilation of available quantitative data, detailed experimental protocols for the characterization of the pathway, and visual representations of the biochemical processes to facilitate a deeper understanding for researchers in lipid metabolism and drug development.
Introduction
Branched-chain fatty acids (BCFAs) are important components of cellular membranes in many bacteria, influencing membrane fluidity and permeability.[1][2] 10-Methyltetradecanoic acid is a specific type of BCFAs, and its activated form, 10-Methyltetradecanoyl-CoA, serves as a precursor for incorporation into complex lipids or for further metabolic processes. The synthesis of this molecule is of significant interest for understanding bacterial physiology and for the development of novel antimicrobial agents. This guide focuses on the primary known pathway for the synthesis of 10-methyl branched fatty acids, which is particularly prevalent in actinomycetes.[3]
The 10-Methyltetradecanoyl-CoA Synthesis Pathway
The synthesis of 10-Methyltetradecanoyl-CoA is a multi-step process that begins with a pre-existing unsaturated fatty acid. The core of this pathway involves a two-step enzymatic modification of an unsaturated fatty acyl chain, followed by activation to its CoA thioester.
The primary pathway for the synthesis of 10-methyl branched fatty acids, including 10-methyltetradecanoic acid, involves two key enzymes:
-
BfaB (Branched-chain fatty acid methyltransferase B): This enzyme catalyzes the methylation of a double bond in an unsaturated fatty acid.
-
BfaA (Branched-chain fatty acid reductase A): This enzyme subsequently reduces the resulting methylene (B1212753) group to a methyl group.[3]
Following the formation of 10-methyltetradecanoic acid, the fatty acid is activated to its CoA ester by a long-chain acyl-CoA synthetase.
Step 1: Methylation of the Unsaturated Fatty Acid Precursor
The synthesis is initiated with a C14 unsaturated fatty acid, likely cis-Δ⁹-tetradecenoic acid, which is a common monounsaturated fatty acid in bacteria. The enzyme BfaB , an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the transfer of a methyl group from SAM to the double bond of the fatty acid, forming a 10-methylene-tetradecanoyl intermediate.[3]
Reaction: cis-Δ⁹-Tetradecenoic acid + S-Adenosyl-L-methionine → 10-Methylene-tetradecanoic acid + S-Adenosyl-L-homocysteine
Step 2: Reduction of the Methylene Intermediate
The 10-methylene-tetradecanoic acid is then a substrate for the NADPH-dependent reductase, BfaA . This enzyme reduces the exocyclic double bond of the methylene group to a single bond, resulting in the formation of 10-methyltetradecanoic acid.[3]
Reaction: 10-Methylene-tetradecanoic acid + NADPH + H⁺ → 10-Methyltetradecanoic acid + NADP⁺
Step 3: Activation to 10-Methyltetradecanoyl-CoA
The final step is the activation of 10-methyltetradecanoic acid to its CoA thioester, 10-Methyltetradecanoyl-CoA. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS) , which utilizes ATP and Coenzyme A.[4][5] These enzymes exhibit broad substrate specificity and are known to activate various fatty acids, including branched-chain fatty acids.[6][7]
Reaction: 10-Methyltetradecanoic acid + CoA + ATP → 10-Methyltetradecanoyl-CoA + AMP + PPi
Quantitative Data
Quantitative kinetic data for the enzymes BfaA and BfaB with their specific C14 substrates are not extensively reported in the literature. However, general characteristics and data for related substrates are available.
Table 1: Enzyme Substrate Specificity and Kinetic Parameters
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Reported Km | Reported Vmax/kcat | Source(s) |
| BfaB | C14-C20 Δ⁹, Δ¹⁰, or Δ¹¹ unsaturated fatty acids, S-Adenosyl-L-methionine | 10-Methylene fatty acids, S-Adenosyl-L-homocysteine | - | Not specified for C14 substrate | Not specified for C14 substrate | [3][8] |
| BfaA | 10-Methylene fatty acids | 10-Methyl fatty acids | NADPH | Not specified | Not specified | [3][8] |
| Long-Chain Acyl-CoA Synthetase | Long-chain fatty acids (including branched-chain), ATP, CoA | Long-chain acyl-CoA, AMP, PPi | Mg²⁺ | Varies with substrate (µM range) | Varies with substrate | [6][9] |
Note: Specific kinetic parameters for the enzymes with 10-methyltetradecanoic acid pathway intermediates are a key area for future research.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the 10-Methyltetradecanoyl-CoA synthesis pathway.
Heterologous Expression and Purification of BfaA and BfaB
Objective: To produce and purify recombinant BfaA and BfaB enzymes for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the genes encoding BfaA and BfaB from a known source (e.g., Thermomonospora curvata) with codon optimization for expression in E. coli. Clone the genes into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His6-tag) for purification.[8][10][11]
-
Protein Expression: Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium to an OD600 of 0.6-0.8 at 37°C. Induce protein expression with IPTG (e.g., 0.5 mM) and continue incubation at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.[12][13]
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.
-
Affinity Chromatography: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).[14][15]
-
Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein by size-exclusion chromatography on a column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Purity Analysis: Analyze the purity of the protein fractions by SDS-PAGE. Pool the pure fractions, concentrate, and store at -80°C.
Enzyme Activity Assays
Objective: To measure the S-adenosyl-L-methionine-dependent methyltransferase activity of BfaB.
Methodology (Enzyme-Coupled Spectrophotometric Assay): [2][4]
-
Principle: This assay couples the production of S-adenosyl-L-homocysteine (SAH) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. SAH is hydrolyzed to homocysteine, which then reacts with a substrate to produce a product that can be measured. A more direct coupled assay involves the hydrolysis of SAH to adenine (B156593) and S-ribosylhomocysteine by SAH hydrolase, followed by the deamination of adenine to hypoxanthine (B114508) by adenine deaminase, leading to a decrease in absorbance at 265 nm.[4]
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl pH 8.0), the unsaturated fatty acid substrate (e.g., cis-Δ⁹-tetradecenoic acid, solubilized with a detergent like Triton X-100), S-adenosyl-L-methionine, the coupling enzymes (SAH hydrolase and adenine deaminase), and the purified BfaB enzyme.
-
Measurement: Initiate the reaction by adding the BfaB enzyme or SAM. Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.
-
Kinetic Analysis: Determine the initial reaction rates at various substrate concentrations to calculate Km and Vmax values.
Objective: To measure the NADPH-dependent reductase activity of BfaA.
Methodology (Spectrophotometric Assay): [16]
-
Principle: The activity of BfaA can be monitored by following the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM phosphate (B84403) buffer pH 7.0), the 10-methylene-tetradecanoic acid substrate (which may need to be synthesized or isolated), NADPH, and the purified BfaA enzyme.
-
Measurement: Initiate the reaction by adding the BfaA enzyme or the substrate. Monitor the decrease in absorbance at 340 nm over time.
-
Kinetic Analysis: Determine the initial reaction rates at various substrate and NADPH concentrations to calculate the kinetic parameters.
Objective: To measure the formation of 10-Methyltetradecanoyl-CoA.
Methodology (Radiometric Assay): [1][4]
-
Principle: This assay measures the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 100 mM Tris-HCl pH 7.5), ATP, CoA, MgCl₂, DTT, and [¹⁴C]-10-methyltetradecanoic acid (requires custom synthesis of the radiolabeled substrate). The reaction is initiated by adding the enzyme source (e.g., cell lysate or purified LACS).
-
Reaction Termination and Extraction: After incubation, stop the reaction by adding a solution of isopropanol/heptane/sulfuric acid. Extract the unreacted fatty acid into an organic phase (heptane), leaving the [¹⁴C]-10-Methyltetradecanoyl-CoA in the aqueous phase.
-
Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting.
-
Kinetic Analysis: Perform the assay with varying concentrations of 10-methyltetradecanoic acid to determine the kinetic parameters.
Quantitative Analysis of 10-Methyltetradecanoyl-CoA
Objective: To detect and quantify the final product of the pathway.
Methodology (LC-MS/MS): [17][18]
-
Sample Preparation: Extract lipids from the experimental system (e.g., bacterial cell culture or in vitro reaction) using a suitable solvent system (e.g., Folch or Bligh-Dyer).
-
Hydrolysis: Hydrolyze the acyl-CoAs to their free fatty acids by acid or alkaline treatment.
-
Derivatization (Optional but recommended for GC-MS): Convert the free fatty acids to their methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
LC-MS/MS Analysis: Separate the fatty acids or acyl-CoAs using reverse-phase liquid chromatography. Detect and quantify the molecules using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using a specific precursor-product ion transition for 10-methyltetradecanoic acid or 10-Methyltetradecanoyl-CoA. Use a stable isotope-labeled internal standard for accurate quantification.
Visualizations
Signaling Pathways and Workflows
Caption: The enzymatic pathway for the synthesis of 10-Methyltetradecanoyl-CoA.
References
- 1. info2.gbiosciences.com [info2.gbiosciences.com]
- 2. An enzyme-coupled colorimetric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme promiscuity drives branched-chain fatty acid synthesis in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-chain acyl-CoA synthetases and fatty acid channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
- 11. Heterologous expression and purification of membrane-bound pyrophosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.org [mdanderson.org]
- 13. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolation of the Gene for the B12-Dependent Ribonucleotide Reductase from Anabaena sp. Strain PCC 7120 and Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bacterial expression and purification of recombinant bovine Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. NADPH assay [profoldin.com]
- 17. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
